N-Hydroxy-L-lysinamide hydrochloride

Description

Molecular Composition and Stereochemical Configuration

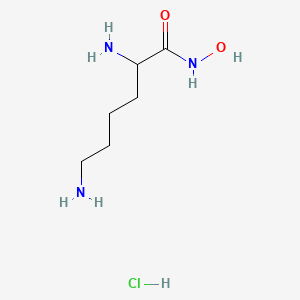

N-Hydroxy-L-lysinamide hydrochloride is a hydrochlorinated derivative of lysine hydroxamate, featuring a hydroxamate group (-NHOH) replacing the α-carboxyl group of L-lysine. Its molecular formula, C₆H₁₆ClN₃O₂ , corresponds to a monoisotopic mass of 197.0931 Da and an average mass of 197.663 Da. The compound retains the L-configuration at the α-carbon, with one defined stereocenter, as confirmed by its IUPAC designation: (2S)-2,6-diamino-N-hydroxyhexanamide hydrochloride.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₆ClN₃O₂ |

| Average mass | 197.663 Da |

| Monoisotopic mass | 197.0931 Da |

| Stereocenters | 1 (S-configuration at C2) |

| CAS Registry Number | 52760-35-7 |

The hydroxamate group introduces a planar geometry around the nitrogen-oxygen bond, enabling metal-chelation properties common to hydroxamic acids. Nuclear magnetic resonance (NMR) studies of analogous lysine hydroxamates reveal distinct chemical shifts for the hydroxamate NH (δ ~8.5 ppm) and α-protons (δ ~3.2 ppm), though specific spectral data for this compound remain unpublished.

Crystallographic Analysis and Solid-State Properties

While crystallographic data for this compound are not explicitly reported, related lysine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks stabilizing the lattice. For example, L-lysine hydrochloride forms P2₁2₁2₁ symmetry with intermolecular N–H···Cl and O–H···Cl interactions. By analogy, the hydroxamate moiety in N-Hydroxy-L-lysinamide likely participates in similar hydrogen bonding, with additional stabilization from the hydroxylamine group.

Industrial synthesis employs continuous flow reactors to couple L-lysine with hydroxylamine hydrochloride using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a coupling agent. This method achieves yields >85% with purity ≥98%, as verified by high-performance liquid chromatography (HPLC). The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C), critical for biological applications.

Comparative Analysis with Related Lysine Derivatives

This compound belongs to a broader class of lysine-modified compounds, each with distinct functional groups and bioactivities:

- L-Lysine Hydroxamate Hydrochloride : Shares the hydroxamate group but lacks the N-hydroxy modification, reducing its metal-binding affinity compared to N-Hydroxy-L-lysinamide.

- ε-Poly-L-lysine : A polymerized form with antimicrobial properties, structurally divergent due to peptide bonds between ε-amino groups.

- Acetylated Lysine Derivatives : Feature acetylated ε-amino groups, prevalent in post-translational protein modifications, but devoid of hydroxamate reactivity.

Functional Implications :

- The hydroxamate group in N-Hydroxy-L-lysinamide enables Zn²⁺/Fe³⁺ chelation , a mechanism exploited by histone deacetylase (HDAC) inhibitors.

- Unlike Tylophorinicine (a phenanthroindolizidine alkaloid with antitumor activity), N-Hydroxy-L-lysinamide lacks aromaticity, limiting its intercalative DNA binding but enhancing solubility for enzymatic targeting.

Properties

IUPAC Name |

2,6-diamino-N-hydroxyhexanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSDDPREKUXCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Amino Acid Esters

The most well-documented method for synthesizing N-hydroxy-L-lysinamide hydrochloride involves the oxidation of L-lysine esters to oxaziridine intermediates, followed by controlled acid hydrolysis. The process begins with the esterification of L-lysine to form a reactive intermediate, such as L-lysine methyl ester. This ester is treated with an oxidizing agent like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. The oxidation step generates an oxaziridine ring, a three-membered heterocycle containing nitrogen and oxygen.

Critical Reaction Conditions:

Acid Hydrolysis of Oxaziridine

The oxaziridine intermediate undergoes acid hydrolysis to yield the hydroxamate. Hydrochloric acid (HCl) is introduced to the reaction mixture, facilitating ring opening and the formation of this compound. This step requires strict control to avoid over-hydrolysis, which can lead to decarboxylation and degradation of the hydroxamate group.

Optimized Parameters for Hydrolysis:

-

Acid Concentration: 2–4 M HCl to balance reaction rate and stability.

-

Reaction Time: 1–2 hours at 25°C, monitored via thin-layer chromatography (TLC).

-

Workup: Neutralization with aqueous sodium bicarbonate followed by lyophilization to isolate the hydrochloride salt.

Direct Aminolysis of Activated L-Lysine Derivatives

Coupling Reagent-Assisted Synthesis

An alternative approach involves activating the carboxyl group of L-lysine using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with hydroxylamine hydrochloride. This method bypasses the oxidation step, directly forming the hydroxamate bond.

Typical Protocol:

-

Activation: L-lysine is treated with EDC and hydroxybenzotriazole (HOBt) in N-methylpyrrolidone (NMP) to form an active ester.

-

Aminolysis: Hydroxylamine hydrochloride is added, displacing the activating group to yield N-hydroxy-L-lysinamide.

-

Salt Formation: The product is precipitated as the hydrochloride salt using excess HCl in diethyl ether.

Advantages and Limitations:

-

Yield: 60–75% due to competing side reactions.

-

Purity: Requires chromatography to remove residual coupling reagents.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

While laboratory methods rely on batch processes, industrial production may employ continuous flow reactors to enhance efficiency. These systems allow precise temperature and pH control, critical for maintaining the stability of the hydroxamate group during scale-up.

Key Industrial Parameters:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Residence Time | 10–15 minutes | Minimize decomposition |

| Temperature | 20–25°C | Prevent thermal degradation |

| HCl Concentration | 3 M | Ensure complete salt formation |

Comparative Analysis of Methods

Efficiency and Practicality

The oxaziridine route offers higher yields (80–85%) but requires cryogenic conditions, making it energy-intensive. In contrast, coupling reagent-assisted synthesis is operationally simpler but yields less pure product. Industrial methods prioritize throughput and reproducibility, favoring continuous systems despite higher initial capital costs.

Structural Integrity and Byproducts

-

Oxaziridine Pathway: Produces fewer byproducts but risks oxaziridine polymerization if temperatures exceed 10°C.

-

Direct Aminolysis: Generates urea derivatives as side products, necessitating additional purification steps.

Challenges and Mitigation Strategies

Hydroxamate Group Instability

The hydroxamate functional group is prone to hydrolysis under acidic or basic conditions. To mitigate this:

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-N-hydroxyhexanamide;hydrochloride undergoes various chemical reactions, including:

Complexation: Forms complexes with metal ions such as nickel, cobalt, and iron.

Substitution: Can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Complexation: Typically involves metal salts like nickel chloride, cobalt sulfate, and iron nitrate in aqueous solutions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve substitution.

Major Products

Metal Complexes: Complexes with metals like nickel, cobalt, and iron.

Substituted Derivatives: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Diamino-N-hydroxyhexanamide;hydrochloride has several scientific research applications:

Coordination Chemistry: Used to study the coordination behavior of diaminohydroxamic acids with metal ions.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the synthesis of metal complexes for catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-L-lysinamide hydrochloride involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino and hydroxyl groups, which can influence various biochemical pathways and processes. The molecular targets include metal ions such as nickel, cobalt, and iron, and the pathways involved are related to metal ion transport and utilization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) L-Lysine Hydrochloride

- Structure : Basic lysine with a hydrochloride salt.

- Molecular Weight : 182.65 g/mol (CAS 657-27-2) .

- Applications : Widely used as a dietary supplement and in pharmaceutical formulations. Unlike N-Hydroxy-L-lysinamide, it lacks the hydroxamic acid and amide groups, limiting its chelation or enzyme-substrate interactions .

(b) Nα-Acetyl-L-lysine 4-Nitroanilide Hydrochloride

- Structure : Lysine derivative with acetyl and nitroanilide groups.

- Molecular Weight: Not explicitly stated, but similar to lysine derivatives (~300–400 g/mol).

- Applications : Serves as a chromogenic substrate for proteolytic enzymes (e.g., trypsin), leveraging its nitroanilide moiety for activity detection. The acetyl group enhances stability, while the hydrochloride salt improves solubility .

(c) Glycinamide Hydrochloride

- Structure: Simplest amino acid (glycine) with an amide and hydrochloride.

- Molecular Weight : 110.54 g/mol (CAS 1668-10-6).

- Applications : Used in biochemical studies for peptide synthesis. The amide group facilitates nucleophilic reactions, a feature shared with N-Hydroxy-L-lysinamide .

(d) Hydroxylamine Hydrochloride

Functional Comparison Table

Enzyme Inhibition and Chelation

Hydroxamic acid derivatives (e.g., compounds in ) exhibit strong metal-chelating properties, particularly for iron and zinc, making them candidates for antimicrobial or anticancer agents. N-Hydroxy-L-lysinamide’s hydroxamic acid group may similarly inhibit metalloproteases or histone deacetylases (HDACs) .

Pharmaceutical Formulations

Hydrochloride salts, such as Berubicin HCl () and Lidamidine HCl (), demonstrate enhanced solubility and bioavailability.

Notes on Limitations and Future Research

- Data Gaps : Direct pharmacological or pharmacokinetic data for N-Hydroxy-L-lysinamide HCl are absent in the provided evidence. Future studies should focus on synthesizing and characterizing this compound.

- Contradictions : While hydroxamic acids generally show antioxidant activity (), their stability in vivo varies. Comparative studies are needed to assess N-Hydroxy-L-lysinamide’s metabolic fate .

Q & A

Q. What synthetic routes are effective for laboratory-scale preparation of N-Hydroxy-L-lysinamide hydrochloride, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A common approach involves hydroxylamine-mediated reactions under controlled pH and temperature. For example, hydroxylamine hydrochloride can react with nitrile precursors in the presence of catalysts like benzyltriethylammonium chloride or PEG-2000, followed by pH adjustment to precipitate intermediates (e.g., oxime formation at pH 6–7). Reaction optimization can be achieved by varying catalysts, temperature (e.g., 40–50°C), and reaction time (4–6 hours), as demonstrated in benzamidine hydrochloride synthesis . Yield improvements may require factorial design experiments to identify critical parameters like reagent stoichiometry and solvent polarity.

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Melting point determination and elemental analysis further validate purity. For example, pyridoxine hydrochloride formulations were validated using HPLC with purity thresholds >98% . Thin-layer chromatography (TLC) can monitor reaction progress, as shown in benzamidine oxime synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200), including:

- Use of nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Storage in a locked, dry environment away from incompatible reagents .

- Immediate decontamination with water for spills and disposal via approved waste facilities .

Advanced Research Questions

Q. How can researchers design experiments to investigate pH-dependent stability of this compound?

- Methodological Answer : Use a factorial design to test stability across pH ranges (e.g., 3–9) under accelerated conditions (40–60°C). Monitor degradation via HPLC and kinetic modeling (e.g., zero-order or first-order decay). For example, hydroxyzine hydrochloride’s in vitro release data was analyzed using Higuchi and Korsmeyer-Peppas models . Adhere to NIH preclinical reporting guidelines to ensure reproducibility .

Q. What mechanistic insights can be derived from studying degradation pathways of this compound?

- Methodological Answer : Accelerated stability studies under oxidative, thermal, and hydrolytic stress can identify degradation products. Mass spectrometry (MS) and infrared (IR) spectroscopy elucidate structural changes. For instance, thermal decomposition of similar hydrochlorides generates toxic gases (e.g., CO, NOx), requiring controlled ventilation . Compare degradation profiles across solvents (e.g., isopropanol vs. water) to infer reaction mechanisms .

Q. How should conflicting data on catalytic efficiency of amine-protecting groups in synthesis be resolved?

- Methodological Answer : Systematically vary protecting groups (e.g., Boc, Fmoc) and assess reaction kinetics via stopped-flow NMR or UV-Vis spectroscopy. For example, catalyst efficiency in benzamidine synthesis was improved by switching from benzyltriethylammonium chloride to PEG-2000, reducing reaction time from 6 to 4 hours . Statistical tools like ANOVA can identify significant variables.

Q. What factorial design strategies minimize by-product formation during synthesis?

- Methodological Answer : A 2^k factorial design can optimize temperature (40–60°C), catalyst concentration (0.05–0.1 eq), and reaction time (4–8 hours). Response variables include yield and impurity levels (e.g., unreacted nitrile). This approach was used to validate hydroxyzine hydrochloride formulations, achieving >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.